molecular formula C13H13BO3 B2993848 (4-(M-Tolyloxy)phenyl)boronic acid CAS No. 1029438-39-8

(4-(M-Tolyloxy)phenyl)boronic acid

Cat. No.: B2993848
CAS No.: 1029438-39-8
M. Wt: 228.05
InChI Key: BICYMQDGXNOCML-UHFFFAOYSA-N
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Description

“(4-(M-Tolyloxy)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1029438-39-8 . It has a molecular weight of 228.06 and its IUPAC name is (4- (m-tolyloxy)phenyl)boronic acid . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

Boronic acids, including “this compound”, can be used as building blocks and synthetic intermediates . They can be used in the Suzuki-Miyaura coupling reaction to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst . The direct synthesis of phenols from the selective hydroxylation of different arylboronic acids was also successfully performed in aqueous media at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C13H13BO3/c1-10-3-2-4-13 (9-10)17-12-7-5-11 (6-8-12)14 (15)16/h2-9,15-16H,1H3 . The molecular formula is C13H13BO3 .


Chemical Reactions Analysis

Boronic acids, such as “this compound”, are valuable for their ability to interact with various carbohydrates through a reversible covalent condensation pathway . They have been employed for diol binding with differing substitution of the phenyl ring, with the goals of simplifying their synthesis and altering their thermodynamics of complexation .


Physical And Chemical Properties Analysis

Boronic acids are considered Lewis acids, having a pKa value of 4–10 . They have unique physicochemical and electronic characteristics . The chemical shift of the boronic acid transforming into the boronate ester was monitored at pHs ranging from 2 to 10 .

Scientific Research Applications

Carbohydrate Recognition and Binding

  • Boronic acids have been identified as superior carbohydrate-binding agents due to their ability to complex with glycosides in neutral water, which is crucial for the selective recognition of cell-surface glycoconjugates. This capability makes them valuable in designing receptors and sensors for biological applications, including diabetes monitoring and cancer detection (Dowlut & Hall, 2006).

Drug Delivery Systems

  • The chemistry of boronic acids has been harnessed in polymeric particles for targeted drug delivery, acting as stimuli-responsive functional groups and targeting ligands. These materials have shown promise in the treatment of diseases such as cancer and diabetes, optimizing the delivery of therapeutics based on rational design and precise molecular engineering (Stubelius, Lee, & Almutairi, 2019).

Materials Science

  • Boronic acid-modified nanoparticles have been explored for their potential as antiviral therapeutics, demonstrating the capacity to inhibit viral entry of the Hepatitis C virus. This application showcases the potential of boronic acid-functionalized materials in developing novel antiviral agents (Khanal et al., 2013).

Sensing and Detection Technologies

  • The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols, have been exploited in the development of sensors for detecting biologically important sugars. This application is significant for monitoring glucose levels in diabetic patients and for other industrial and medicinal purposes where sugar detection is vital (James & Shinkai, 2002).

Synthetic Organic Chemistry

  • Boronic acid compounds have been developed as potent enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics that recognize biologically important saccharides. Their unique structural features facilitate the development of these compounds for various pharmaceutical applications (Yang, Gao, & Wang, 2003).

Mechanism of Action

Target of Action

Boronic acids, including phenylboronic acid derivatives, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

Mode of Action

Boronic acids, such as phenylboronic acid, are mild lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They can participate in various reactions, including nucleophilic substitution and Suzuki–Miyaura (SM) cross-coupling . In SM cross-coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to participate in various reactions, including nucleophilic substitution and Suzuki–Miyaura (SM) cross-coupling , which can affect various biochemical pathways.

Pharmacokinetics

Phenylboronic acid, a similar compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This solubility profile may influence the bioavailability of 4-(3-METHYLPHENOXY)PHENYLBORONIC ACID.

Result of Action

Boronic acids are known to form reversible complexes with polyols, including sugars , which can have various molecular and cellular effects.

Action Environment

The stability and reactivity of boronic acids can be influenced by factors such as ph, temperature, and the presence of other reactive species .

Safety and Hazards

“(4-(M-Tolyloxy)phenyl)boronic acid” has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315-H319, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Properties

IUPAC Name

[4-(3-methylphenoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO3/c1-10-3-2-4-13(9-10)17-12-7-5-11(6-8-12)14(15)16/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICYMQDGXNOCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=CC(=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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